5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a diazinan-2-one core substituted with a 4-chlorobenzoyl group at position 5, a 3-nitrophenyl group at position 6, and a hydroxyl and trifluoromethyl group at position 2. Its molecular formula is C₁₈H₁₃ClF₃N₃O₅, with a molecular weight of 460.76 g/mol (CAS: R834483) . The trifluoromethyl and nitro groups contribute to its electron-deficient aromatic system, enhancing stability and reactivity, while the hydroxyl group may facilitate hydrogen bonding.
Properties
IUPAC Name |
5-(4-chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O5/c19-11-6-4-9(5-7-11)15(26)13-14(10-2-1-3-12(8-10)25(29)30)23-16(27)24-17(13,28)18(20,21)22/h1-8,13-14,28H,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJZGUTAFDIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the diazinanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The chlorobenzoyl, hydroxy, nitrophenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving reagents such as chlorobenzoyl chloride, nitrobenzene, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of 4-keto-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one.
Reduction: Formation of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-aminophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological assays: Used in assays to study its effects on biological systems.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Materials science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)-4-hydroxy-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound ’s 4-chlorobenzoyl and 3-nitrophenyl groups confer high lipophilicity (logP ~3.5 estimated), limiting aqueous solubility.
- The 3-ethoxy-4-hydroxyphenyl derivative (CAS 474005-43-1) exhibits improved solubility due to its polar ethoxy and hydroxyl groups, with logP ~2.8 .
- The 4-hydroxyphenyl analog (CAS 374561-32-7) has even lower logP (~2.2), favoring pharmacokinetic absorption .
Reactivity and Stability
- The trifluoromethyl group in all compounds enhances metabolic stability by resisting oxidative degradation, a feature critical for agrochemical applications .
Crystallographic and Conformational Insights
- X-ray crystallography using SHELXL reveals that the diazinan-2-one core adopts a chair conformation in the target compound, stabilized by intramolecular hydrogen bonds between the hydroxyl and carbonyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
